Berberine deriv jci 2218
Overview
Description
Berberine deriv jci 2218, also known as berberinephenolbetaine, is a derivative of berberine, an isoquinoline alkaloid. Berberine is naturally found in several plants, including Coptis chinensis and Berberis species. This compound has garnered attention due to its potential therapeutic properties, including antimicrobial, anti-inflammatory, and metabolic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of berberine deriv jci 2218 involves the modification of the berberine moleculeFor instance, the synthesis of 9-substituted berberine derivatives can be achieved using microwave irradiation, which accelerates the reaction rate and enhances the yield . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions
Berberine deriv jci 2218 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the berberine molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal product formation.
Major Products Formed
The major products formed from these reactions include oxyberberine, various alkylated and arylated derivatives, and other modified berberine compounds with potentially enhanced therapeutic properties .
Scientific Research Applications
Berberine deriv jci 2218 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of berberine deriv jci 2218 involves multiple molecular targets and pathways:
AMP-activated protein kinase (AMPK): Activation of AMPK leads to improved energy metabolism and insulin sensitivity.
Nuclear factor kappa B (NF-κB): Inhibition of NF-κB reduces inflammation and oxidative stress.
Protein kinase C (PKC): Activation of PKC enhances glucose utilization and reduces insulin resistance.
Low-density lipoprotein receptor (LDLR): Upregulation of LDLR improves lipid metabolism and reduces cholesterol levels.
Comparison with Similar Compounds
Berberine deriv jci 2218 can be compared with other berberine derivatives, such as:
9-O-glycosyl-berberine: This derivative has improved bioavailability and metabolic effects.
Dihydroberberine: Known for its enhanced biological activity and better pharmacokinetic profile.
Berberrubine: Exhibits potent anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its specific modifications, which enhance its therapeutic potential and bioavailability compared to other derivatives.
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-21-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-9H,5-6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJUYMGQNBENF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434344 | |
Record name | AGN-PC-0MXEL7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62595-72-6 | |
Record name | BERBERINE DERIV JCI 2218 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AGN-PC-0MXEL7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.